

Technical Guide: Storage and Handling of Fmoc-NH-PEG3-CH₂COOH

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Compound of Interest

Compound Name: *Fmoc-NH-PEG3-CH₂COOH*

Cat. No.: *B607501*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and key applications of **Fmoc-NH-PEG3-CH₂COOH**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. Adherence to these guidelines is crucial for ensuring the integrity, reactivity, and reproducibility of experimental outcomes.

Physicochemical Properties and Storage

Fmoc-NH-PEG3-CH₂COOH is a polyethylene glycol (PEG) derivative featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 3-unit PEG spacer. This structure imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media.^{[1][2]}

Data Presentation: Storage and Physical Properties

Parameter	Recommended Condition	Notes
Long-Term Storage	-20°C[2]	For months to years.
Short-Term Storage	-5°C to 4°C[1][3]	For days to weeks.
Atmosphere	Inert gas (Argon or Nitrogen)	Strongly recommended for long-term storage to prevent oxidation of the PEG chain.[4]
Light	Store in the dark/amber vial[1]	Protect from light to prevent potential degradation.
Moisture	Keep in a dry, desiccated environment[1]	The compound is sensitive to moisture, which can cause hydrolysis of the activated ester if formed.
Physical Form	Colorless to light yellow viscous liquid or solid[3]	Melts at approximately 46°C.
Purity	Typically ≥95%	Verify with supplier's certificate of analysis.

Handling and Safety

While not classified as a hazardous substance, standard laboratory safety protocols should be followed.

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area or a chemical fume hood, especially when dealing with powders or creating solutions.
- **Solubility:** The compound exhibits high solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5] The hydrophilic PEG spacer increases solubility in aqueous media after conjugation or deprotection of the Fmoc group.[1][2] Use anhydrous solvents for reconstitution to prevent hydrolysis.[5]

- Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

Fmoc-NH-PEG3-CH₂COOH is primarily used for peptide synthesis and the conjugation of molecules. The Fmoc group can be removed with a mild base to reveal a primary amine, and the carboxylic acid can be activated to react with primary amines to form a stable amide bond.

[2]

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to liberate the primary amine.

Materials:

- **Fmoc-NH-PEG3-CH₂COOH** conjugate (e.g., on a solid-phase resin)
- 20% (v/v) Piperidine in DMF
- N,N-Dimethylformamide (DMF)

Methodology:

- Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
- Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.
- Incubation: Agitate the mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct.[6]
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts. The resin is now ready for the next coupling step.

Protocol 2: Carboxylic Acid Activation and Amide Coupling

This protocol outlines the formation of an amide bond between the carboxylic acid of **Fmoc-NH-PEG3-CH₂COOH** and a primary amine-containing molecule using HATU as a coupling agent.

Materials:

- **Fmoc-NH-PEG3-CH₂COOH**
- Amine-containing molecule
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)

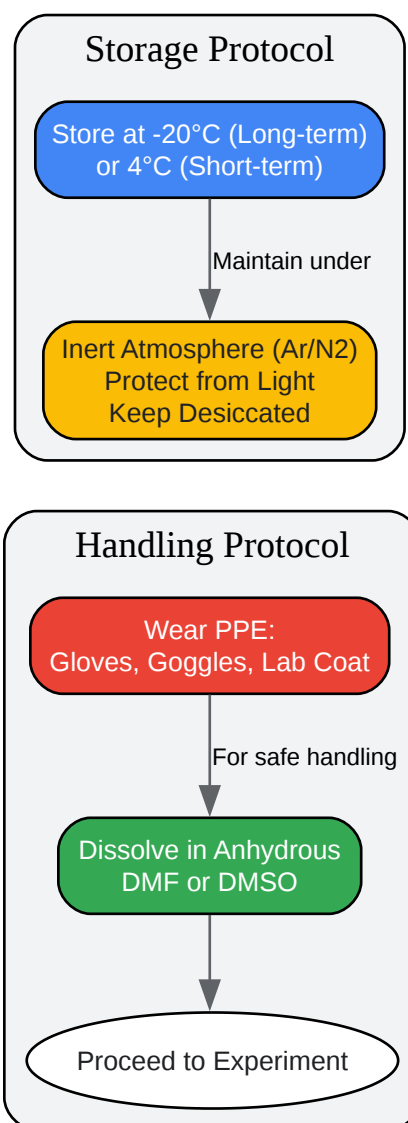
Methodology:

- **Dissolution:** In a reaction vessel under an inert atmosphere, dissolve **Fmoc-NH-PEG3-CH₂COOH** (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
- **Pre-activation:** Add DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.
- **Coupling:** Add the amine-containing molecule (1.0-1.2 equivalents) to the activated linker solution.
- **Reaction:** Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- **Work-up:** Upon completion, the product can be purified using standard chromatographic techniques.

Stability Profile

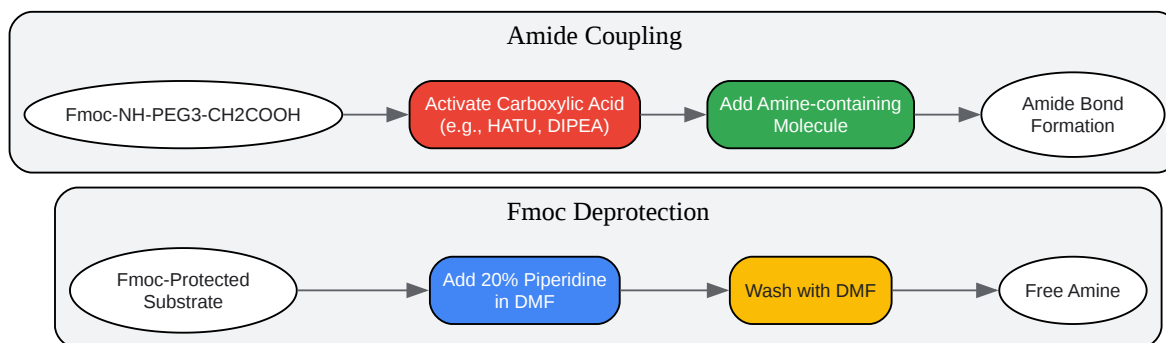
- **Fmoc Group Lability:** The Fmoc group is sensitive to basic conditions and can be cleaved by primary and secondary amines. Avoid exposure to basic environments during storage and handling unless deprotection is intended.^[4]
- **PEG Backbone Oxidation:** The ether linkages in the PEG chain are susceptible to oxidation, which can be initiated by heat, light, or transition metals. Storing under an inert atmosphere and in the dark minimizes this degradation pathway.^[4]
- **Hydrolysis:** The carboxylic acid, if activated (e.g., as an NHS ester), is highly susceptible to hydrolysis. Use anhydrous solvents and avoid prolonged exposure to moisture during coupling reactions.^[7]

Visualized Workflows



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Caption: Logical workflow for the proper storage and handling of **Fmoc-NH-PEG3-CH2COOH**.



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Caption: Generalized experimental workflows for Fmoc deprotection and amide coupling.

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References

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